molecular formula C11H16ClNO2 B1422415 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181577-49-0

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1422415
CAS No.: 1181577-49-0
M. Wt: 229.7 g/mol
InChI Key: FIATYLCSWNRCGP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid+SOCl21-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride+SO2+HCl\text{1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid+SOCl2​→1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
  • 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylate

Uniqueness

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and, therefore, have different reactivity profiles and applications.

Properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIATYLCSWNRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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